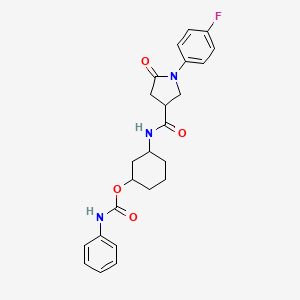

3-(1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carboxamido)cyclohexyl phenylcarbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The description of a compound usually includes its IUPAC name, molecular formula, and structure. The structure can be represented in various forms such as line-angle, condensed, or skeletal formulas .

Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis process is usually described in terms of the starting materials, the reaction conditions, and the yield of the product .Molecular Structure Analysis

The molecular structure of a compound is determined using various spectroscopic techniques such as NMR, IR, and MS. These techniques provide information about the connectivity of atoms in the molecule, the types of bonds, and the functional groups present .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include its reactivity with other compounds, the conditions under which it reacts, and the products formed .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound such as its melting point, boiling point, solubility, stability, and reactivity are determined through various experimental techniques .Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

Compounds structurally related to cyclohexyl phenylcarbamates have been explored for their therapeutic potential in treating various diseases. For example, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides demonstrate potent Met kinase inhibition, showing promise in cancer therapy by inducing tumor stasis in Met-dependent gastric carcinoma models (Schroeder et al., 2009). This suggests the potential utility of related structures in oncology.

Polymer Science

Research into aromatic polyamides containing cyclohexane structures has yielded materials with high thermal stability and solubility in polar aprotic solvents, making them suitable for creating transparent, flexible films (Hsiao et al., 1999). These properties indicate the potential for related compounds to be used in high-performance materials and coatings.

Sensor Technology

A heteroatom-containing organic fluorophore exhibits aggregation-induced emission (AIE) and intramolecular charge transfer (ICT) characteristics, functioning as a fluorescent pH sensor. This demonstrates reversible switching between emission states in response to protonation and deprotonation, suggesting applications in environmental sensing and diagnostics (Yang et al., 2013).

Pharmacology

The pharmacological exploration of cyclohexyl phenylcarbamates and related structures includes studies on their interaction with biological targets. For instance, 18F-labeled compounds have been assessed for their potential in imaging serotonin 1A receptors, offering insights into the neuropharmacological applications of similar compounds (Choi et al., 2015).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

[3-[[1-(4-fluorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]cyclohexyl] N-phenylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26FN3O4/c25-17-9-11-20(12-10-17)28-15-16(13-22(28)29)23(30)26-19-7-4-8-21(14-19)32-24(31)27-18-5-2-1-3-6-18/h1-3,5-6,9-12,16,19,21H,4,7-8,13-15H2,(H,26,30)(H,27,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCHCNQKSLKIMJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26FN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carboxamido)cyclohexyl phenylcarbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1-Methylpiperidin-4-yl)methoxy]pyrazine](/img/structure/B2650676.png)

![methyl 3-(3-methoxyphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2650679.png)

![5-nitro-N-[4-[2-[(5-nitrofuran-2-carbonyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2650680.png)

![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(benzyloxy)ethan-1-one](/img/structure/B2650683.png)

![Methyl 2-aminobicyclo[2.2.1]heptane-1-carboxylate;hydrochloride](/img/structure/B2650687.png)

![2-(3,4-dimethylphenyl)-4-(3-fluorobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2650688.png)

![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]propane-1-sulfonamide](/img/structure/B2650690.png)

![1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2650692.png)

![1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-3-(phenylsulfanyl)propan-1-one](/img/structure/B2650693.png)

![(2E)-3-[2-Chloro-4-(4-chlorophenoxy)phenyl]prop-2-enoic acid](/img/structure/B2650694.png)

![(3R)-3-Hydroxy-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one](/img/no-structure.png)